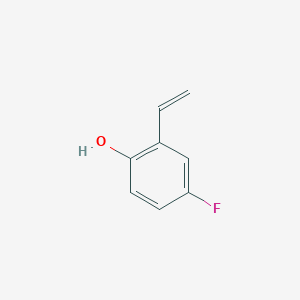

4-Fluoro-2-vinylphenol

Description

Contextualization within Fluorinated Phenolic Compounds

4-Fluoro-2-vinylphenol is a specialized organic molecule belonging to the class of fluorinated phenolic compounds. These are aromatic alcohols (phenols) that contain one or more fluorine atoms attached to the benzene (B151609) ring. The introduction of fluorine, the most electronegative element, into a phenolic structure dramatically alters its physicochemical properties.

The strong electron-withdrawing nature of fluorine enhances the acidity of the phenolic hydroxyl (-OH) group. This increased acidity makes fluorinated phenols more effective hydrogen bond donors compared to their non-fluorinated counterparts. This property is significant in supramolecular chemistry, where it can be used to construct stable, self-assembled molecular networks. Research has shown that fluorination can increase the strength of hydrogen bonds, for instance between a phenolic hydroxyl group and a nitrogen-containing pyridine (B92270) ring, which is a common interaction in molecular assembly and crystal engineering.

Furthermore, the presence of fluorine can modify a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds valuable in medicinal chemistry and drug design. In materials science, incorporating fluorine into phenolic resins has been shown to improve thermal stability and hydrophobicity. As a result, the broader class of fluorinated phenols is widely utilized as key intermediates in the synthesis of pharmaceuticals, liquid crystals, and advanced polymers.

Significance in Modern Chemical Research and Synthesis (General)

The significance of this compound in modern chemical research stems from the unique reactivity conferred by its two functional groups: the vinyl group (-CH=CH₂) and the phenolic hydroxyl group, all influenced by the ring-activating fluorine atom. As a member of the o-vinylphenol family, it is a valuable substrate for a variety of advanced organic synthesis reactions.

Transition-metal-catalyzed reactions, in particular, have highlighted the utility of o-vinylphenols. These compounds can undergo C-H bond functionalization, where a catalyst selectively activates the C-H bond of the vinyl group. This allows for the direct and atom-economical construction of complex molecular architectures. For example, rhodium(III)-catalyzed reactions of o-vinylphenols with alkynes can produce highly valuable seven-membered heterocyclic skeletons known as benzoxepines, which are present in pharmacologically active molecules. organic-chemistry.org This process represents a formal [5+2] cycloaddition, building a seven-membered ring from the five atoms of the vinylphenol backbone and two atoms from the alkyne. organic-chemistry.org

Similarly, cobalt-catalyzed C-H functionalization of 2-vinylphenols has been developed to synthesize other important heterocyclic structures like 2H-chromenes. The phenolic hydroxyl group often plays a crucial directing role in these catalytic cycles, guiding the metal catalyst to the specific C-H bond of the vinyl group, thus ensuring high regioselectivity. The ability to participate in these sophisticated cyclization and annulation (ring-forming) reactions makes this compound and related compounds powerful building blocks for creating diverse and complex molecules for various applications, including medicinal chemistry and materials science. researchgate.net

Compound Data

Below are tables detailing the properties of this compound and related compounds for reference.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1295507-13-9 | chemicalbook.com |

| Chemical Formula | C₈H₇FO | chemicalbook.com |

| Molecular Weight | 138.14 g/mol | chemicalbook.com |

Note: Detailed experimental physical properties for this compound are not widely published. The data for its isomer, 2-Fluoro-4-vinylphenol, is provided for comparison.

Table 2: Properties of 2-Fluoro-4-vinylphenol (Isomer)

| Property | Value | Source |

| Physical State | Colorless oil | nih.govresearchgate.net |

| Synthesis Yield | 87% (via catalyst-free decarboxylation) | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHXEZQFNWLCNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 4 Fluoro 2 Vinylphenol

De Novo Chemical Synthesis Routes

De novo chemical synthesis provides a direct and controllable means of producing 4-Fluoro-2-vinylphenol. These methods often involve the construction of the molecule from simpler, readily available starting materials.

A notable and efficient method for synthesizing 4-vinylphenols is through the catalyst-free decarboxylation of trans-4-hydroxycinnamic acids. nih.govresearchgate.netroyalsocietypublishing.org This approach is advantageous as it avoids the use of catalysts and other additives, which can simplify the purification process. nih.govroyalsocietypublishing.org The reaction is typically carried out by heating a dilute solution of the substituted 4-hydroxycinnamic acid in a high-boiling solvent such as N,N-dimethylformamide (DMF). researchgate.net This method has been shown to be effective for a variety of 4-hydroxycinnamic acids, including those with electron-donating or electron-withdrawing groups, and can prevent polymerization of the resulting vinylphenol product. nih.govroyalsocietypublishing.org While this technique has demonstrated success in producing various functionalized 4-vinylphenols, scaling up the process can be challenging due to the need for low concentrations and elevated pressures. researchgate.net

The proposed mechanism for this thermal decarboxylation involves the formation of a key intermediate at elevated temperatures, followed by a hydrogen transfer and the release of carbon dioxide to yield the 4-vinylphenol (B1222589). nih.govroyalsocietypublishing.org

Table 1: Catalyst-Free Decarboxylation of Substituted 4-Hydroxycinnamic Acids

| Substrate | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 4-Hydroxy-3-fluorocinnamic acid | This compound | Not specified | DMF, heat | nih.govroyalsocietypublishing.org |

| 4-Hydroxycinnamic acid | 4-Vinylphenol | 89 | DMF, 140°C | researchgate.net |

| Ferulic acid | 4-Vinylguaiacol | Not specified | DMF, heat | researchgate.net |

Note: Specific yield for this compound was not provided in the searched literature under these exact conditions.

Multi-step organic synthesis offers a versatile approach to constructing this compound from various precursors. These strategies allow for the precise placement of functional groups. One common strategy involves the Heck reaction, where a p-hydroxybenzaldehyde derivative can be reacted with a vinylating agent. google.com Another approach is the Knoevenagel-Doebner condensation of a 4-hydroxybenzaldehyde (B117250) with malonic acid, catalyzed by a secondary amine, followed by decarboxylation. nih.govresearchgate.netroyalsocietypublishing.orggoogle.com The Stille coupling, which utilizes highly toxic vinyltin (B8441512) reagents with p-bromophenols, is another, albeit less desirable, method. google.com

A visible light-mediated photocatalytic approach has also been developed for the synthesis of trifluoromethylated 4H-chromenes from 2-vinylphenols, which proceeds through the in situ generation of o-quinone methides. researchgate.net While not directly producing this compound, this methodology highlights the potential of photochemical methods in the functionalization of vinylphenolic structures.

The selective introduction of fluorine into a phenolic or vinylphenolic scaffold is a critical step in the synthesis of this compound. Electrophilic fluorination is a common and direct method for this purpose. wikipedia.orgrsc.orgresearchgate.net Reagents such as Selectfluor™ (F-TEDA-BF4) are widely used for the fluorination of phenols and other electron-rich aromatic compounds. researchgate.netarkat-usa.org The reaction conditions, including the solvent, can significantly impact the yield and regioselectivity of the fluorination. arkat-usa.org For instance, the use of ionic liquids as additives can accelerate the fluorination of phenols, especially at low temperatures. arkat-usa.org

Another approach is deoxyfluorination, which converts a hydroxyl group directly to a fluorine atom. nih.gov While this method is powerful, it can be limited by the need for specific reagents and conditions. The choice of fluorinating agent and reaction conditions is crucial to achieve the desired regioselectivity, as fluorination of phenols can often lead to a mixture of ortho and para isomers. wikipedia.org

Table 2: Electrophilic Fluorination of Phenolic Compounds

| Substrate | Reagent | Product(s) | Notes | Reference |

|---|---|---|---|---|

| Phenol (B47542) | Selectfluor™ | 2-Fluorophenol (B130384), 4-Fluorophenol | Reaction accelerated by ionic liquids | arkat-usa.org |

| 1-Naphthol | Selectfluor™ | 2-Fluoro-1-naphthol, 4-Fluoro-1-naphthol | Reaction accelerated by ionic liquids | arkat-usa.org |

Biocatalytic Transformations towards this compound and its Precursors

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can be employed to produce this compound and its precursors.

Phenolic acid decarboxylases (PADs) are enzymes that catalyze the non-oxidative decarboxylation of p-hydroxycinnamic acids to their corresponding vinylphenols. dntb.gov.uasciopen.com These enzymes, found in various bacteria and yeasts, can be used for the synthesis of 4-vinylphenol and its derivatives from precursors like p-coumaric acid and ferulic acid. dntb.gov.uaresearchgate.netmdpi.com The use of whole cells expressing PADs is often preferred as it eliminates the need for enzyme purification. researchgate.netmdpi.com

The enzymatic decarboxylation of a fluorinated p-coumaric acid, such as 3-fluoro-p-coumaric acid, would be a direct biocatalytic route to this compound. Research has shown that PADs can tolerate a range of substituents on the aromatic ring of the substrate. nih.gov For instance, vinylphenol hydratase variants, engineered from a ferulic acid decarboxylase, have been shown to accept vinylphenols with halogen substituents, including fluorine. nih.gov This suggests that the corresponding decarboxylation of a fluorinated coumaric acid is feasible.

To enhance the efficiency of these biotransformations, biphasic systems using an organic solvent can be employed to extract the vinylphenol product from the aqueous phase, thereby reducing product toxicity to the microbial cells. researchgate.netcsic.esnih.gov

Microorganisms possess diverse metabolic pathways for the degradation and transformation of phenolic compounds, including fluorinated phenols. oup.comnih.govresearchgate.net Some bacterial strains, such as Arthrobacter sp. and Rhodococcus species, have been shown to degrade fluorophenols. nih.govresearchgate.net The initial step in the aerobic microbial degradation of fluorophenols often involves hydroxylation of the aromatic ring to form fluorocatechols. oup.comresearchgate.netasm.org

While the direct microbial production of this compound has not been extensively reported, engineered microbial systems offer a promising avenue. For example, solvent-tolerant bacteria like Pseudomonas taiwanensis VLB120 have been engineered for the high-yield production of phenol and 4-vinylphenol from renewable feedstocks. apprimus-verlag.de By introducing the necessary biosynthetic genes, it may be possible to engineer a microbial host to produce this compound from a simple carbon source. This would involve redirecting metabolic flux towards the synthesis of a fluorinated precursor, which could then be converted to the final product.

Multi-Enzyme Cascade Reactions for Vinylphenol Synthesis

The development of multi-enzyme cascade reactions represents a significant advancement in the sustainable and efficient synthesis of vinylphenols. These one-pot systems leverage the high selectivity and mild operating conditions of biocatalysts to convert simple starting materials into valuable vinylphenol derivatives, such as this compound. By combining multiple enzymatic steps in a single reaction vessel, these cascades circumvent the need for isolating and purifying intermediates, which are often unstable. This approach saves time, reduces waste, and decreases energy consumption compared to traditional multi-stage chemical syntheses. nih.gov

A prominent and effective multi-enzyme cascade for the synthesis of substituted p-vinylphenols, including this compound, involves a three-enzyme system. google.comacs.org This biocatalytic pathway typically starts from an appropriately substituted phenol and pyruvic acid. google.com The cascade is generally composed of the following three enzymatic steps:

C-C Bond Formation: A Tyrosine Phenol-Lyase (TPL) catalyzes the initial coupling of a substituted phenol with pyruvic acid in the presence of ammonium (B1175870) ions. This step forms a substituted tyrosine derivative. google.comacs.org

Deamination: A Tyrosine-Ammonia-Lyase (TAL) then eliminates ammonia (B1221849) from the newly formed tyrosine derivative to yield a substituted p-coumaric acid. google.comacs.org

Decarboxylation: Finally, a Phenolic Acid Decarboxylase (PAD), often a ferulic acid decarboxylase (FAD), removes a carboxyl group from the p-coumaric acid intermediate to produce the target p-vinylphenol. google.comacs.org The removal of the gaseous CO2 byproduct helps to drive the reaction equilibrium towards the final product. google.com

This three-enzyme cascade has been successfully applied to the synthesis of this compound, starting from 2-fluorophenol. google.com

Research Findings

Detailed studies have demonstrated the feasibility of this multi-enzyme system for producing halogenated vinylphenols. In a key investigation, a one-pot reaction was conducted using 2-fluorophenol as the initial substrate to generate this compound. google.com The enzymes employed were a Tyrosine Phenol-Lyase (TPL), a Tyrosine-Ammonia-Lyase (TAL), and a Ferulic Acid Decarboxylase (FAD). google.com

The reaction conditions for this specific synthesis were outlined as follows:

| Parameter | Value |

| Starting Substrate | 2-Fluorophenol |

| Substrate Conc. | 23 mM |

| Co-substrate | Pyruvic acid (46 mM) |

| Enzymes | TPL, TAL, FAD |

| Temperature | 20 °C |

| Duration | 6 hours |

| Agitation | 850 rpm |

| Buffer | 50 mM aqueous buffer (KPi for pH 7-8, CHES for pH 9-10) |

| Data sourced from patent WO2016141397A1 google.com |

Further research into these enzymatic cascades has explored the substrate scope and tolerance for various substituents on the phenol ring. One study highlighted that in addition to chlorinated vinylphenols, fluorine and bromine substituents at the 2-position were well tolerated by the enzymatic system. acs.org This demonstrates the versatility of the multi-enzyme approach for creating a range of halogenated vinylphenol compounds.

The general scheme for this three-enzyme cascade is presented below:

Figure 1: Three-Enzyme Cascade for Substituted Vinylphenol Synthesis

This reaction scheme is based on descriptions from multiple sources. google.comacs.orgresearchgate.net

The enzymes for these cascades are often produced recombinantly in host organisms like E. coli. nih.govrsc.org Utilizing whole cells containing the overexpressed enzymes can be a cost-effective strategy, avoiding complex and sometimes lossy enzyme purification steps. google.com

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 2 Vinylphenol

Reactivity of the Vinyl Moiety

The vinyl group in 4-Fluoro-2-vinylphenol is an electron-rich double bond, making it susceptible to a variety of addition and cycloaddition reactions. Its reactivity is influenced by the electron-donating phenolic hydroxyl group and the electron-withdrawing fluorine atom on the aromatic ring.

The vinyl group can undergo addition reactions, such as hydroxyethylation, to introduce new functional groups. For instance, in a reaction analogous to the multienzyme cascade for the stereoselective hydroxyethyl (B10761427) functionalization of substituted phenols, the vinyl group of this compound could be hydrated to form a chiral benzylic alcohol. nih.govacs.org This transformation can be achieved using redesigned vinylphenol hydratases, offering a green and sustainable route to valuable derivatives. acs.org

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Hydroxyethylation | Redesigned vinylphenol hydratase, aqueous buffer, room temperature | 1-(4-Fluoro-2-hydroxyphenyl)ethanol | High |

Table 1: Hypothetical example of a hydroxyethylation reaction of this compound based on analogous enzymatic reactions.

As a substituted styrene (B11656), this compound is a competent dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.orgorganic-chemistry.org The electronic nature of the substituents on the aromatic ring can influence the rate and regioselectivity of these reactions. acs.org For instance, visible-light-mediated formal [4+2] cycloaddition reactions of styrenes can lead to the formation of tetralin derivatives. pkusz.edu.cn In such a reaction, this compound could react with another styrene molecule with differing electronic properties to yield highly substituted tetralin scaffolds.

Additionally, [2+2] cycloaddition reactions of styrenes, often mediated by visible light photocatalysis, provide a route to cyclobutane (B1203170) derivatives. nih.govnih.gov The chemoselectivity between [4+2] and [2+2] cycloaddition can be tuned by the choice of catalyst and reaction conditions. pkusz.edu.cn

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| [4+2] Cycloaddition | This compound, Diene | Thermal or Lewis Acid | Substituted cyclohexene |

| [4+2] Cycloaddition | This compound, Styrene derivative | Visible light, Acridinium photosensitizer | Substituted tetralin |

| [2+2] Cycloaddition | This compound, Alkene | Visible light, Ru(bpy)3Cl2 | Substituted cyclobutane |

Table 2: Potential cycloaddition reactions involving this compound based on known reactivity of styrenes.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle in this compound, allowing for a range of substitution reactions and serving as a site for strategic protection and deprotection during multi-step syntheses.

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives and etherification with alkyl halides or other electrophiles. The acidity of the phenolic proton is influenced by both the electron-donating vinyl group and the electron-withdrawing fluorine atom. These reactions are fundamental in modifying the properties of the molecule, for instance, in the preparation of monomers for polymerization.

| Reaction | Reagents | Product |

| Esterification | Acyl chloride, pyridine (B92270) | 4-Fluoro-2-vinylphenyl ester |

| Etherification | Alkyl bromide, K2CO3 | 4-Fluoro-2-vinylphenyl ether |

Table 3: General substitution reactions of the phenolic hydroxyl group.

In complex synthetic sequences, the reactivity of the phenolic hydroxyl group often necessitates its temporary protection. scirp.org Common protecting groups for phenols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers, as well as benzyl (B1604629) (Bn) and other ethers. harvard.eduuchicago.edu The choice of protecting group depends on its stability towards the reaction conditions of subsequent steps and the ease of its selective removal.

The cleavage of these protecting groups is a critical step. For example, silyl ethers are typically removed using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu Phenolic silyl ethers are generally more labile than their aliphatic counterparts, allowing for selective deprotection. nih.govacs.org Potassium hydrogen fluoride (KHF2) has been shown to be a mild and selective reagent for the cleavage of phenolic TBDMS ethers. nih.gov

| Protecting Group | Protection Reagents | Deprotection Reagents | Stability |

| TBDMS | TBDMSCl, imidazole | TBAF, KHF2 | Stable to many non-acidic/non-fluoride conditions |

| TIPS | TIPSCl, imidazole | TBAF | More sterically hindered, more stable than TBDMS |

| Benzyl (Bn) | Benzyl bromide, base | H2, Pd/C | Stable to a wide range of conditions except catalytic hydrogenation |

| Tetrahydropyranyl (THP) | Dihydropyran, acid catalyst | Aqueous acid | Stable to basic and nucleophilic reagents |

Table 4: Common protecting groups for the phenolic hydroxyl group and their cleavage conditions. harvard.eduorganic-chemistry.org

Reactivity of the Fluorinated Aromatic Ring

The fluorine atom on the aromatic ring of this compound significantly influences its reactivity in both electrophilic and nucleophilic aromatic substitution reactions. The interplay between the directing effects of the hydroxyl, vinyl, and fluoro substituents determines the regiochemical outcome of these reactions.

In electrophilic aromatic substitution, the hydroxyl group is a strong activating group and an ortho-, para-director. masterorganicchemistry.comwikipedia.org The vinyl group is also activating and ortho-, para-directing. The fluorine atom, while being deactivating due to its high electronegativity (inductive effect), can also donate electron density through resonance and is an ortho-, para-director. masterorganicchemistry.com The combined effect of these groups will direct incoming electrophiles to the positions ortho and para to the powerful hydroxyl group.

Conversely, the presence of the electron-withdrawing fluorine atom can render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom to which it is attached. libretexts.org For an SNAr reaction to occur, the ring must typically be activated by strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org While the hydroxyl and vinyl groups are generally activating for electrophilic substitution, under specific conditions, such as homolysis-enabled electronic activation, even halophenols can undergo nucleophilic substitution. osti.gov The fluorine atom is often the best leaving group among the halogens in nucleophilic aromatic substitution due to the high polarization of the C-F bond. youtube.comyoutube.com

| Reaction Type | Directing Effects of Substituents | Predicted Site of Reaction |

| Electrophilic Aromatic Substitution | -OH (strong activator, o,p-director), -CH=CH2 (activator, o,p-director), -F (deactivator, o,p-director) | Positions ortho to the hydroxyl group (C3 and C5) |

| Nucleophilic Aromatic Substitution | -F as leaving group, requires activation | Position of the fluorine atom (C4) |

Table 5: Predicted reactivity of the fluorinated aromatic ring.

Influence of Fluorine on Aromatic Substitution Patterns

The electronic properties of the fluorine atom, specifically its high electronegativity (inductive electron withdrawal, -I effect) and its ability to donate lone pair electrons into the aromatic ring (mesomeric electron donation, +M effect), are known to significantly influence the regioselectivity and rate of electrophilic aromatic substitution reactions. In the case of this compound, the interplay between the activating hydroxyl and vinyl groups and the deactivating-yet-ortho,para-directing fluorine atom presents a complex system.

The hydroxyl group is a strongly activating, ortho,para-directing group. The vinyl group is also weakly activating and ortho,para-directing. The fluorine atom at the 4-position exerts a strong inductive withdrawing effect, which deactivates the ring towards electrophilic attack compared to phenol (B47542) itself. However, its mesomeric effect directs incoming electrophiles to the positions ortho and para to it.

For this compound, the positions available for substitution are C3, C5, and C6.

Position C3: Ortho to the vinyl group and meta to the hydroxyl and fluoro groups.

Position C5: Ortho to the fluoro group, meta to the vinyl group, and para to the hydroxyl group.

Position C6: Ortho to the hydroxyl group and meta to the fluoro group.

Investigation of Reaction Mechanisms and Intermediates

Detailed mechanistic investigations, including the isolation or spectroscopic observation of reaction intermediates (e.g., sigma complexes in electrophilic substitution) or the application of computational modeling for reactions of this compound, have not been extensively published.

While patents describe its synthesis, for instance, via a Suzuki coupling reaction between 2-bromo-4-fluorophenol (B1268413) and a vinylboron reagent, these documents focus on the synthetic procedure rather than a deep mechanistic analysis. One supplementary information document notes the use of this compound in a rhodium-catalyzed reaction with diphenylacetylene, providing spectroscopic data (1H NMR, 13C NMR) for the starting material, which is crucial for characterizing its structure but does not in itself constitute a mechanistic study of its reactivity.

The study of reaction kinetics, isotopic labeling experiments, or computational chemistry to map potential energy surfaces for reactions of this compound would be necessary to provide a thorough understanding of its reaction mechanisms and the transient species involved. This remains an area for future research.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Vinylphenol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. When a molecule like 4-Fluoro-2-vinylphenol is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which knocks an electron off the molecule to form a positively charged molecular ion (M⁺). chemguide.co.uk This molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk

For this compound (C₈H₇FO), the exact molecular weight is 138.14 g/mol . The high-resolution mass spectrum would show the molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 138. The presence of a small M+1 peak would be due to the natural abundance of the ¹³C isotope. docbrown.info

The fragmentation of the this compound molecular ion is expected to follow patterns characteristic of phenols and aromatic compounds. docbrown.infolibretexts.org The stable aromatic ring often results in a strong molecular ion peak. libretexts.org Key fragmentation pathways would likely include:

Loss of CO: A common fragmentation for phenols involves the rearrangement and loss of a neutral carbon monoxide (CO) molecule (28 amu), which would lead to a fragment ion at m/z 110. docbrown.info

Loss of CHO: Cleavage of the formyl radical (CHO, 29 amu) is another possible fragmentation, resulting in a peak at m/z 109. docbrown.info

Vinyl Group Fragmentation: Cleavage related to the vinyl group (-CH=CH₂) could occur, leading to various smaller fragments.

Fluorine Influence: The presence of the electronegative fluorine atom would also influence the fragmentation pattern, potentially leading to characteristic fluorine-containing ions.

By analyzing the m/z values and relative abundances of these fragment ions, the molecular structure can be confirmed.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 138 | [C₈H₇FO]⁺ | Molecular Ion (M⁺) |

| 110 | [C₇H₇F]⁺ | Loss of carbon monoxide (M-28) docbrown.info |

| 109 | [C₇H₆F]⁺ | Loss of formyl radical (M-29) docbrown.info |

| 95 | [C₆H₄F]⁺ | Further fragmentation |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating components of a mixture, thereby assessing the purity of a compound and monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of phenolic compounds. scirp.orgepa.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds like phenols. For purity assessment of this compound, a reversed-phase HPLC method would typically be used. thermofisher.com In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scielo.br Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the phenol (B47542) absorbs UV light. scielo.br

By running a sample of synthesized this compound through an HPLC system, a chromatogram is generated. The purity can be determined by the area percentage of the main peak corresponding to the product. The appearance of other peaks would indicate the presence of impurities, starting materials, or byproducts. This technique is also invaluable for reaction monitoring; by taking aliquots from a reaction mixture over time, the disappearance of starting materials and the appearance of the product can be tracked to determine the reaction's endpoint. chemicalbook.com

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. nist.gov Phenols can be analyzed directly by GC using a Flame Ionization Detector (FID). epa.gov The choice of the capillary column is crucial for good separation; non-polar columns like those with a DB-5 phase are often used. nist.gov

For improved volatility and peak shape, phenols can be derivatized before GC analysis. epa.govepa.gov Common derivatization methods include methylation to form more volatile anisole (B1667542) derivatives or reaction with reagents like pentafluorobenzyl bromide (PFBBr). epa.gov GC can provide high-resolution separation, making it excellent for identifying and quantifying impurities, even at trace levels.

Table 2: Exemplary Chromatographic Conditions for Phenolic Compound Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Methanol/Water/Phosphoric Acid scielo.br | UV (e.g., 260 nm) scielo.br | Purity assessment, reaction monitoring |

| GC | DB-5 (Capillary) | Helium or Nitrogen nist.gov | FID epa.gov | Purity assessment of volatile impurities |

| GC (with derivatization) | DB-1701 (Capillary) | Helium or Nitrogen | ECD (for PFBBr derivatives) epa.gov | Trace analysis, improved peak shape |

Solid-State Characterization Methods (e.g., X-ray Diffraction for Crystalline Derivatives)

While MS and chromatography confirm the identity and purity of a compound, solid-state characterization methods provide information about the arrangement of atoms and molecules in a crystalline solid. X-ray diffraction (XRD) is the definitive technique for elucidating the three-dimensional structure of a crystalline material.

If this compound, or a derivative thereof, can be crystallized, single-crystal X-ray diffraction analysis can provide a wealth of structural information. This technique involves passing X-rays through a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. By analyzing this pattern, the precise position of each atom in the crystal lattice can be determined.

The data obtained from XRD allows for the unambiguous determination of:

Molecular Conformation: The spatial arrangement of the atoms within the molecule.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Intermolecular Interactions: Details about how the molecules pack together in the crystal, including hydrogen bonding and other non-covalent interactions. redalyc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon monoxide |

| Acetonitrile |

| Methanol |

| p-hydroxystyrene |

| Anisole |

Computational and Theoretical Investigations of 4 Fluoro 2 Vinylphenol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are widely employed to study the electronic structure and energy of molecules. DFT, particularly with hybrid functionals like B3LYP, has proven to be a reliable and computationally efficient method for obtaining accurate results for a wide range of organic molecules.

The first step in the computational analysis of 4-Fluoro-2-vinylphenol involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. Using DFT methods, typically with a basis set such as 6-311++G(d,p) to adequately describe electron distribution, key structural parameters like bond lengths, bond angles, and dihedral angles are calculated.

The optimization of this compound would reveal the planarity of the benzene (B151609) ring and the relative orientations of the hydroxyl, vinyl, and fluorine substituents. The electronic structure, which dictates the molecule's properties, is a direct outcome of these calculations. The fluorine atom, being highly electronegative, and the hydroxyl and vinyl groups, acting as electron-donating and π-systems respectively, significantly influence the electron density distribution across the aromatic ring.

Table 1: Predicted Geometrical Parameters for Optimized this compound This table presents hypothetical, yet plausible, data based on DFT calculations for similar phenolic compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-F | 1.35 Å |

| C-O | 1.36 Å | |

| O-H | 0.96 Å | |

| C=C (vinyl) | 1.34 Å | |

| C-C (ring avg.) | 1.39 Å | |

| Bond Angles | C-C-F | 119.5° |

| C-C-O | 121.0° | |

| C-O-H | 109.0° | |

| Dihedral Angle | C-C-C=C (vinyl) | 180.0° |

Following geometry optimization, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the characteristic stretching, bending, and torsional motions of the atoms. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical spectra, when compared with experimental data, allow for a precise assignment of the observed vibrational bands to specific molecular motions. researchgate.net To improve the correlation, calculated frequencies are often scaled by a factor to account for anharmonicity and method-specific deviations.

Key vibrational modes for this compound would include the O-H stretching of the hydroxyl group, the C=C stretching of the vinyl group, the C-F stretching, and various aromatic C-H and C-C stretching and bending modes.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound This table contains representative theoretical data. Experimental verification would be required.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

| O-H Stretch | 3550 | Hydroxyl group vibration |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic ring C-H bonds |

| C-H Stretch (Vinyl) | 3080 | Vinyl group C-H bonds |

| C=C Stretch (Vinyl) | 1630 | Vinyl double bond vibration |

| C=C Stretch (Aromatic) | 1600-1450 | Aromatic ring stretching |

| C-F Stretch | 1250 | Carbon-Fluorine bond vibration |

| O-H Bend | 1200 | In-plane hydroxyl bending |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. tandfonline.com The MEP surface is colored according to the electrostatic potential value: regions of negative potential (electron-rich), typically colored in red and yellow, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), colored in blue, are favorable for nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the highly electronegative oxygen and fluorine atoms, as well as over the π-system of the aromatic ring. The most positive potential would be localized on the hydrogen atom of the hydroxyl group, making it the primary site for hydrogen bonding and interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is its ability to quantify delocalization effects through second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with donor-acceptor (filled-to-empty orbital) interactions. indexacademicdocs.org

In this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the hydroxyl oxygen (donor) and the fluorine atom (donor) into the antibonding π* orbitals of the aromatic ring (acceptor). These interactions, known as hyperconjugation, are crucial for understanding the substituent effects on the molecule's stability and electronic properties.

Table 3: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table shows hypothetical but representative NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C)ring | 5.5 | p-π delocalization |

| LP (F) | σ* (C-C)ring | 2.1 | Hyperconjugation |

| π (C=C)vinyl | π* (C-C)ring | 18.2 | π-π conjugation |

| π (C-C)ring | π* (C=C)vinyl | 15.8 | π-π conjugation |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. emerginginvestigators.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the vinyl group, while the LUMO would also be distributed across the π-system. The presence of the fluorine and hydroxyl groups would modulate the energies of these orbitals.

Table 4: Predicted Frontier Molecular Orbital Energies for this compound This data is illustrative of typical DFT results for substituted phenols.

| Parameter | Predicted Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 4.75 |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of intermolecular interactions. nih.gov

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: Analyze the rotation around the single bonds connecting the vinyl and hydroxyl groups to the aromatic ring. This helps identify the most populated conformations and the energy barriers between them.

Study Intermolecular Interactions: Simulate the molecule in a solvent (e.g., water or an organic solvent) to understand solvation effects and the nature of solute-solvent interactions, such as hydrogen bonding between the hydroxyl group and water molecules.

Analyze Dimerization and Aggregation: By simulating multiple molecules, MD can provide insights into how this compound molecules interact with each other, predicting whether they are likely to form dimers or larger aggregates through hydrogen bonding or π-π stacking interactions. These simulations are crucial for bridging the gap between the properties of a single molecule and its behavior in a condensed phase.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has become an indispensable tool for elucidating the complex reaction mechanisms and characterizing the fleeting transition states of phenolic compounds. While direct computational studies on this compound are not extensively available in the reviewed literature, a wealth of theoretical investigations on substituted phenols provides a robust framework for understanding its reactivity. These studies often employ Density Functional Theory (DFT) and other high-level computational methods to map out potential energy surfaces, identify intermediates, and calculate the activation energies of various reaction pathways.

One key area of investigation for substituted phenols is their role in radical scavenging and polymerization reactions. Computational models of the cytotoxicity of substituted phenols, for instance, often focus on the formation of the phenoxyl radical as a critical step. nih.govacs.org These models typically relate the reactivity to quantitative structure-activity relationship (QSAR) descriptors such as bond dissociation enthalpy (BDE) of the hydroxyl group. nih.govacs.org For this compound, the presence of both an electron-withdrawing fluorine atom and a conjugating vinyl group on the phenol ring would significantly influence its electronic structure and, consequently, its reactivity.

Theoretical studies on similar molecules can shed light on the expected reaction mechanisms. For example, in reactions involving the hydroxyl group, the initial step is often the abstraction of the phenolic hydrogen to form a phenoxyl radical. researchgate.net The stability of this radical is paramount in determining the subsequent reaction pathways. The fluorine atom at the para position in this compound would exert an electron-withdrawing inductive effect, which could influence the stability of the phenoxyl radical. Computational methods can precisely quantify this effect on the BDE of the O-H bond.

Furthermore, the vinyl group at the ortho position introduces additional reaction possibilities, such as addition reactions or polymerization. Computational modeling can be employed to explore the transition states of these reactions, providing insights into their feasibility and stereoselectivity. The interplay between the electronic effects of the fluoro and vinyl substituents can be systematically investigated using computational approaches to predict the most likely reaction pathways under different conditions.

The table below summarizes key computational parameters that are typically investigated to understand the reaction mechanisms of substituted phenols and can be extrapolated to this compound.

| Computational Parameter | Significance in Reaction Mechanism Analysis | Expected Influence of Substituents in this compound |

| Bond Dissociation Enthalpy (BDE) of O-H | Indicates the ease of forming the phenoxyl radical. | The electron-withdrawing fluorine may slightly increase the BDE, while the vinyl group's conjugation could lower it. The net effect would require specific calculation. |

| Activation Energy (Ea) of H-abstraction | Determines the rate of phenoxyl radical formation. | Influenced by the O-H BDE and the nature of the abstracting radical. |

| Spin Density Distribution in Phenoxyl Radical | Predicts the most likely sites for subsequent reactions (e.g., coupling, addition). | The vinyl group and the aromatic ring will delocalize the unpaired electron. The fluorine atom will also influence the distribution. |

| Transition State Geometries and Energies | Elucidates the structure and energetic barrier for specific reaction steps (e.g., polymerization, cycloaddition). | The vinyl group would be directly involved in the transition states for polymerization or addition reactions. |

Studies on Intermolecular Hydrogen Bonding and Non-Covalent Interactions

The presence of both a hydroxyl group and a fluorine atom in this compound makes it a fascinating subject for the study of intermolecular hydrogen bonding and other non-covalent interactions. Computational studies on fluorinated organic molecules have provided significant insights into the nature of these interactions.

Fluorination has been shown to enhance the hydrogen bond donor ability of phenolic compounds. brighton.ac.uk This is attributed to the strong electron-withdrawing nature of the fluorine atom, which increases the acidity of the hydroxyl proton. Computational calculations on similar systems have demonstrated that fluorination can lead to a significant increase in the strength of hydrogen bonds. brighton.ac.uk In the case of this compound, the fluorine atom is expected to strengthen the hydrogen bonds formed by the hydroxyl group with suitable acceptor molecules.

Beyond conventional hydrogen bonding, the fluorine atom itself can participate in non-covalent interactions, acting as a weak hydrogen bond acceptor. nih.gov The ability of organic fluorine to form C-F···H hydrogen bonds has been a subject of considerable research and debate. mdpi.com Computational methods, such as the analysis of the molecular electrostatic potential and electron density topology, have been instrumental in characterizing these weak interactions. nih.gov For this compound, the possibility of such interactions with neighboring molecules could play a role in its crystal packing and self-assembly behavior.

The vinyl group also contributes to the non-covalent interaction landscape of this compound. The π-system of the vinyl group and the aromatic ring can engage in π-π stacking and C-H···π interactions. These interactions, although weaker than hydrogen bonds, are crucial in determining the supramolecular architecture of organic molecules.

Computational studies can provide quantitative data on the energies and geometries of these various non-covalent interactions. The table below summarizes the types of intermolecular interactions expected for this compound and the computational methods used to study them.

| Type of Intermolecular Interaction | Description | Relevant Computational Methods |

| O-H···O/N Hydrogen Bonding | Strong, directional interaction where the hydroxyl group of this compound acts as a hydrogen bond donor. | DFT with appropriate functionals, Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis. |

| C-F···H Hydrogen Bonding | Weak interaction where the fluorine atom acts as a hydrogen bond acceptor. | High-level ab initio methods (e.g., MP2, CCSD(T)), Symmetry-Adapted Perturbation Theory (SAPT). |

| π-π Stacking | Interaction between the aromatic rings of two molecules. | DFT with dispersion corrections (e.g., DFT-D), SAPT. |

| C-H···π Interactions | Interaction between a C-H bond and the π-system of the aromatic ring or vinyl group. | DFT with dispersion corrections, SAPT. |

Structure Reactivity Relationships and Fluorine Effects in 4 Fluoro 2 Vinylphenol Chemistry

Stereoelectronic Influence of Fluorine on the Vinyl Group Reactivity

The reactivity of the vinyl group in 4-Fluoro-2-vinylphenol is modulated by the powerful electronic effects of the fluorine atom. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. This effect decreases the electron density of the entire aromatic ring, including the carbon atoms of the vinyl substituent.

Simultaneously, fluorine possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system, resulting in a positive resonance effect (+R) or mesomeric effect. However, due to poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbitals of carbon, this +R effect is considerably weaker than its -I effect.

For the vinyl group located meta to the fluorine atom, the inductive effect is the primary electronic influence. The strong -I effect of fluorine withdraws electron density from the aromatic ring, which in turn reduces the electron density of the conjugated vinyl group. This electronic modification has several predictable consequences on the vinyl group's reactivity:

Electrophilic Addition: A reduction in the π-electron density of the double bond makes the vinyl group less nucleophilic and therefore less reactive towards electrophiles compared to its non-fluorinated counterpart, 4-vinylphenol (B1222589).

Radical Polymerization: In free-radical polymerization, the reactivity of the monomer is influenced by the stability of the propagating radical intermediate. The electron-withdrawing nature of the fluorine atom can influence the stability of the benzylic radical formed upon addition to the vinyl group, thereby affecting the kinetics of polymerization.

Conformational Control: The presence of the C-F bond, with its distinct bond polarity and length, can influence the conformational preferences of the molecule. While the steric demand of fluorine is only slightly larger than hydrogen, its stereoelectronic demands, such as the gauche effect, can play a role in directing the orientation of substituents in more complex systems, although its impact in this specific molecule is less pronounced than in aliphatic chains. acs.org

The juxtaposition of fluorine's high electronegativity and small size makes it a unique substituent for tuning electronic properties without introducing significant steric hindrance. acs.org

Impact of Fluorine on Phenolic Acidity and Aromatic Ring Reactivity

The fluorine atom exerts a pronounced effect on the acidity of the phenolic proton and the reactivity of the aromatic ring towards substitution reactions.

Phenolic Acidity: The acidity of a phenol (B47542) is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the phenoxide ion, thereby increasing the acidity of the phenol (i.e., lowering its pKa value).

In this compound, the fluorine atom is in the para position relative to the hydroxyl group. Its strong -I effect withdraws electron density from the ring, significantly stabilizing the negative charge on the oxygen atom of the corresponding phenoxide ion. Although the +R effect of fluorine donates electron density back into the ring, the inductive effect is dominant in this case. This net electron withdrawal leads to a predictable increase in the acidity of this compound compared to unsubstituted phenol and even 4-vinylphenol.

The trend in acidity among fluorophenol isomers demonstrates this principle clearly. The inductive effect weakens with distance, making the ortho-substituted isomer the most acidic, followed by meta, and then para. ucla.edu The vinyl group at the 2-position, being weakly electron-donating, will have a minor counteracting effect on acidity.

| Compound | pKa Value |

|---|---|

| Phenol | 10.0 |

| 2-Fluorophenol (B130384) | 8.7 |

| 3-Fluorophenol | 9.3 |

| 4-Fluorophenol | 9.9 |

Data sourced from reference ucla.edu.

Based on this data, the pKa of this compound is expected to be slightly lower than that of 4-Fluorophenol (9.9) due to the additional weak electronic effects of the ortho-vinyl group.

In this compound, the fluorine atom deactivates the ring towards EAS relative to phenol. The hydroxyl and vinyl groups are activating, ortho, para-directing groups. The directing effects of these three substituents would collectively influence the position of any further substitution.

Modulation of Polymerization Kinetics and Resulting Polymer Properties by Fluorine Substitution

The substitution of fluorine on the vinylphenol monomer is anticipated to modulate both the kinetics of its polymerization and the properties of the resulting polymer, poly(this compound).

Polymerization Kinetics: Poly(4-vinylphenol) is typically synthesized via the free-radical polymerization of 4-vinylphenol or a protected precursor. wikipedia.org The introduction of a fluorine atom in this compound will alter the electronic characteristics of the monomer, which can affect the rates of initiation, propagation, and termination in a radical polymerization process.

Reactivity of the Monomer: As discussed, the electron-withdrawing fluorine atom reduces the electron density of the vinyl double bond. This can alter its reactivity towards the propagating radical chain.

Stability of the Propagating Radical: The fluorine atom can influence the stability of the radical on the growing polymer chain. This change in stability can affect the propagation rate constant (k_p).

Resulting Polymer Properties: The incorporation of fluorine into the polymer backbone is expected to impart several desirable properties characteristic of fluorinated polymers. nih.govpageplace.de

Thermal Stability: The high bond energy of the C-F bond (≈441 kJ/mol) compared to the C-H bond (≈414 kJ/mol) typically enhances the thermal stability and chemical resistance of the resulting polymer. nih.gov

Surface Properties: Fluorinated polymers are known for their low surface energy, leading to hydrophobic and lipophobic (oleophobic) properties. Poly(this compound) would likely exhibit increased water and oil repellency compared to poly(4-vinylphenol).

Dielectric Constant: Fluorine's high electronegativity often leads to polymers with lower dielectric constants, a property valuable in microelectronics applications.

Solubility: The introduction of fluorine can significantly alter the solubility of the polymer, potentially making it more soluble in fluorinated solvents and less soluble in conventional non-fluorinated organic solvents.

Comparative Studies with Non-Fluorinated or Differentially Fluorinated Vinylphenol Analogues

To fully appreciate the impact of the fluorine atom, it is essential to compare the predicted properties of this compound with its non-fluorinated and other fluorinated analogues. The primary analogue for comparison is 4-vinylphenol. Other relevant compounds include phenol, the various fluorophenol isomers, and more heavily fluorinated vinylphenols like 2,3,5,6-Tetrafluoro-4-vinylphenol. manchesterorganics.com

| Property | 4-Vinylphenol | This compound (Predicted) | 2,3,5,6-Tetrafluoro-4-vinylphenol |

|---|---|---|---|

| Phenolic Acidity (pKa) | ~9.95 | More acidic than 4-vinylphenol (pKa < 9.9) | Significantly more acidic due to multiple F atoms |

| Vinyl Group Reactivity (EAS) | Standard reactivity | Decreased reactivity due to -I effect of F | Significantly decreased reactivity |

| Polymer Thermal Stability | Baseline | Increased | Significantly increased |

| Polymer Surface Energy | Moderate | Lower (more hydrophobic/oleophobic) | Significantly lower |

Comparison with 4-Vinylphenol:

Acidity: this compound is expected to be a stronger acid than 4-vinylphenol due to the stabilizing inductive effect of fluorine on the phenoxide conjugate base.

Reactivity: The vinyl group of the fluorinated monomer is predicted to be less susceptible to electrophilic attack. Its behavior in radical polymerization would differ, potentially leading to different polymerization kinetics and polymer molecular weights.

Polymer Properties: Poly(this compound) is expected to exhibit superior thermal stability, chemical resistance, and lower surface energy compared to poly(4-vinylphenol).

Comparison with Differentially Fluorinated Analogues: Comparing this compound with a heavily fluorinated analogue like 2,3,5,6-Tetrafluoro-4-vinylphenol highlights the dose-dependent effect of fluorine substitution. The tetrafluorinated compound would be expected to be vastly more acidic and its polymer would possess even greater thermal stability and hydrophobicity. However, its polymerization might be more challenging due to the significant electronic perturbation of the vinyl group. These comparisons underscore the role of fluorine as a strategic element for the fine-tuning of molecular and material properties.

Q & A

Q. How can researchers ensure ethical sourcing and documentation of this compound in biomedical studies?

- Methodology : Procure compounds from certified suppliers (e.g., CAS-registered vendors). Maintain batch-specific records (CAS RN 2628-17-3) and MSDS. For in vivo studies, obtain IRB approval and document LC-MS traces to confirm compound identity in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.